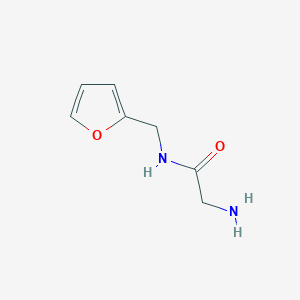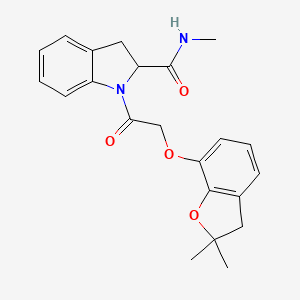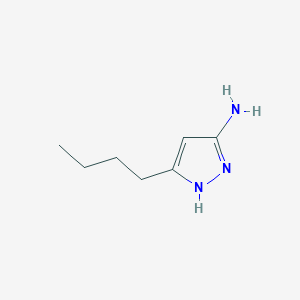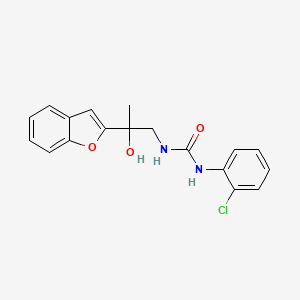![molecular formula C21H23N5O4 B2489800 benzyl 2-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887463-57-2](/img/structure/B2489800.png)
benzyl 2-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions and the use of catalysts to improve yields and selectivity. For instance, the one-pot, multicomponent reactions facilitated by catalysts like β-cyclodextrin-propyl sulfonic acid or Ni(NO3)2·6H2O have been employed to efficiently synthesize similar nitrogen-containing heterocycles and benzimidazole derivatives, demonstrating the versatility and effectiveness of these methods in creating complex molecular structures with high yields and under mild conditions (Ran, Li, & Zhang, 2015); (Mobinikhaledi, Foroughifar, & Kalhor, 2009).
Molecular Structure Analysis
The structural analysis of molecules similar to benzyl 2-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate often involves advanced spectroscopic techniques. Studies on compounds like 5-Benzyl-4-[3-(1H-imidazol-1-yl)propyl]- 2H-1,2,4-triazol-3(4H)-ones have utilized UV-vis, IR, 1H/13C NMR, mass spectrometry, elemental analyses, and X-ray crystallography to deduce molecular structures and confirm the synthesis of the desired products (Ünver et al., 2009).
Chemical Reactions and Properties
Chemical reactivity and properties of similar compounds have been explored through various reactions, including heterocyclization and reductive amination. These processes often lead to the formation of compounds with significant biological activity, demonstrating the potential of these molecules in various applications. For example, reactions of 2-Amino-1-benzylideneamino-1H-imidazoles with dimethyl acetylenedicarboxylate have led to the synthesis of compounds with moderate to high yields, showcasing the chemical versatility and reactivity of these molecules (Miyamoto, 2009).
Physical Properties Analysis
The physical properties of compounds in this category, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments and applications. These properties are typically determined through experimental analysis and can significantly influence the compound's applications.
Chemical Properties Analysis
The chemical properties, including acidity constants (pKa) and reactivity towards other chemicals, are essential for predicting the behavior of these compounds in chemical reactions and biological systems. For instance, the pKa determination of newly synthesized derivatives provides insights into their acidic or basic nature, which is critical for their potential application in drug development and other industries (Duran & Canbaz, 2013).
Applications De Recherche Scientifique
Antidepressant and Anxiolytic Potential
The research applications of similar compounds to Benzyl 2-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate have been extensively studied in the context of mental health disorders. A study by Zagórska et al. (2016) evaluated derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their serotonin receptor affinity and phosphodiesterase inhibitor activity. The research found potent ligands for serotonin receptors, indicating potential applications as antidepressant and/or anxiolytic agents. The antidepressant-like activity was confirmed in vivo, with certain compounds showing promising results in animal models. Molecular modeling supported the significance of these compounds for antidepressant and/or anxiolytic applications (Zagórska et al., 2016).
Partyka et al. (2020) conducted a study on imidazopurine-2,4-dione derivatives as 5-HT1A receptor partial agonists. The research focused on the antidepressant-like and pharmacokinetic properties of the compounds, demonstrating that they showed antidepressant-like activity in animal models. The study emphasized the need for further research to fully understand the mechanisms and differences in action of these compounds, highlighting their potential in the field of mental health (Partyka et al., 2020).
Cardiovascular Effects
Touzeau et al. (2003) explored the cardiovascular effects of new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives as potential antihypertensive agents. The study evaluated the affinities for imidazoline binding sites and adrenergic receptors, along with effects on mean arterial blood pressure and heart rate. The findings showed that compounds with high affinities for these binding sites and receptors were the most active in reducing blood pressure, indicating their potential in hypertension treatment (Touzeau et al., 2003).
Diagnostic and Imaging Applications
Fookes et al. (2008) synthesized compounds with high affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared with central benzodiazepine receptors (CBRs). The radiolabeled compounds were prepared and evaluated for their potential as imaging agents for PBR expression in neurodegenerative disorders, using positron emission tomography. The distribution of radioactivity paralleled the known localization of PBRs, indicating the potential of these compounds in the diagnostic imaging of neurodegenerative diseases (Fookes et al., 2008).
Propriétés
IUPAC Name |
benzyl 2-(4,7-dimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-4-10-24-14(2)11-25-17-18(22-20(24)25)23(3)21(29)26(19(17)28)12-16(27)30-13-15-8-6-5-7-9-15/h5-9,11H,4,10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIRCZLNNQHNMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl 2-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2489717.png)


![N-(4-chlorobenzyl)-N-[2-(4-pyridyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]amine](/img/structure/B2489722.png)


![6-(pyridin-4-yl)-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2489728.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2489733.png)




